molecular formula C6H5N2O6S2+ B14507797 2,5-Disulfobenzene-1-diazonium CAS No. 63245-24-9

2,5-Disulfobenzene-1-diazonium

Cat. No.: B14507797
CAS No.: 63245-24-9
M. Wt: 265.2 g/mol
InChI Key: QZTCRHOJZUDGNU-UHFFFAOYSA-O
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Description

2,5-Disulfobenzene-1-diazonium is an aromatic diazonium salt characterized by the presence of two sulfonic acid groups at the 2 and 5 positions on the benzene ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Disulfobenzene-1-diazonium typically involves the diazotization of 2,5-disulfobenzenamine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction is conducted at low temperatures to stabilize the diazonium ion formed.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of crystallization techniques for purification is also common, where the barium salts of the compound are crystallized and subsequently protonated using cation-exchange resins .

Chemical Reactions Analysis

Types of Reactions: 2,5-Disulfobenzene-1-diazonium undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The reactivity of 2,5-Disulfobenzene-1-diazonium is primarily due to the presence of the diazonium group, which is a good leaving group. This allows the compound to undergo substitution reactions where the diazonium group is replaced by various nucleophiles. The mechanism typically involves the formation of an aryl radical, which is then attacked by the nucleophile .

Comparison with Similar Compounds

  • Benzenediazonium chloride
  • 2,4-Disulfobenzene-1-diazonium
  • 4-Sulfobenzene-1-diazonium

Comparison: 2,5-Disulfobenzene-1-diazonium is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its reactivity in various chemical reactions. This makes it more versatile compared to other diazonium salts that may lack such functional groups .

Properties

CAS No.

63245-24-9

Molecular Formula

C6H5N2O6S2+

Molecular Weight

265.2 g/mol

IUPAC Name

2,5-disulfobenzenediazonium

InChI

InChI=1S/C6H4N2O6S2/c7-8-5-3-4(15(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H-,9,10,11,12,13,14)/p+1

InChI Key

QZTCRHOJZUDGNU-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)S(=O)(=O)O

Origin of Product

United States

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